5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one
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Overview
Description
5-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound as the starting material.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Fluorophenyl)piperazin-1-yl]-[5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
5-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and sulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15FN4O4S |
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Molecular Weight |
354.36 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15FN4O4S/c15-10-1-3-11(4-2-10)18-5-7-19(8-6-18)24(22,23)12-9-16-14(21)17-13(12)20/h1-4,9H,5-8H2,(H2,16,17,20,21) |
InChI Key |
MKQNVHXJSXNINE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CNC(=O)NC3=O |
Origin of Product |
United States |
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